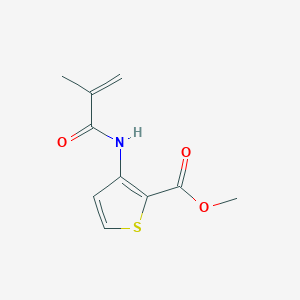
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate, also known as MMT, is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in various fields. It is a water-soluble monomer that can be used as a building block for the synthesis of polymers with a wide range of properties. MMT has been found to be useful in the synthesis of polymers with improved mechanical, thermal, and chemical properties compared to traditional polymers. Additionally, MMT has been found to possess a number of biological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities, which makes it a promising candidate for use in pharmaceutical and medical applications.
Aplicaciones Científicas De Investigación
Polymer and Material Science
Conducting Polymers : The synthesis and properties of conducting graft copolymers, including those related to thiophene-functionalized methacrylate monomers like 3-methylthienyl methacrylate, have been studied. These materials are relevant for electronic and optoelectronic applications due to their unique conducting properties (Çırpan et al., 2002).
Biocompatible Copolymers : Research on biocompatible block copolymers has led to the development of materials with clinically proven benefits for biomedical applications. These copolymers, synthesized via atom transfer radical polymerization, show promise in various medical devices and implants (Ma et al., 2003).
Photopolymerization : The use of specific initiators for the photopolymerization of methyl methacrylate has been explored, showcasing potential applications in creating polymers under light irradiation conditions. This process offers a route to synthesize materials with tailored properties for coatings and adhesives (Maroulis et al., 1994).
Drug Delivery Systems
- Colon-Specific Drug Delivery : Azo polymers incorporating methacrylate units have been investigated for their potential in colon-specific drug delivery systems. The incorporation of azo compounds allows these materials to be degraded by intestinal bacteria, releasing drugs specifically in the large intestine (Mooter et al., 1992).
Environmental and Analytical Chemistry
- Soil Degradation Studies : The microbial degradation of thifensulfuron methyl, a molecule containing the thiophenecarboxylate moiety, has been studied in agricultural soils. This research provides insights into the environmental fate and breakdown of thiophene-based herbicides (Brown et al., 1997).
Propiedades
IUPAC Name |
methyl 3-(2-methylprop-2-enoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(2)9(12)11-7-4-5-15-8(7)10(13)14-3/h4-5H,1H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDHDWIRRAUHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584710.png)
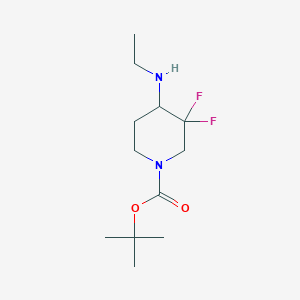
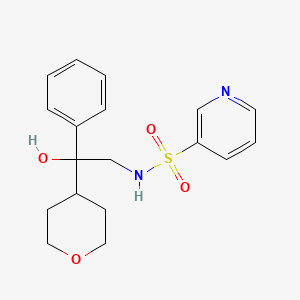
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)
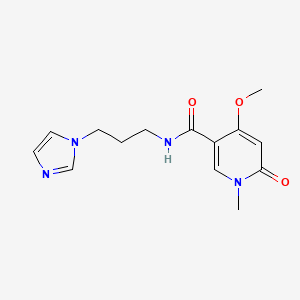

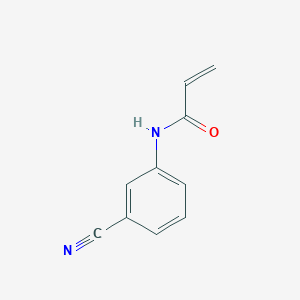

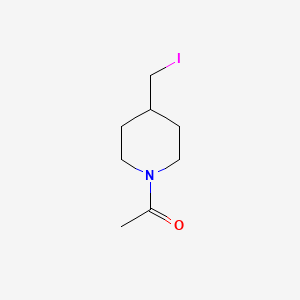
![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
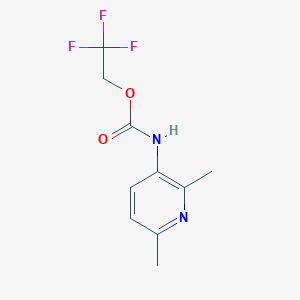
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)